

A Comparative Analysis of the Bioaccumulation of PCB-153 and CB 168

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Compound of Interest

Compound Name: CB 168

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This guide provides a detailed comparison of the bioaccumulation potential of two polychlorinated biphenyl (PCB) congeners: PCB-153 (2,2',4,4',5,5'-hexachlorobiphenyl) and **CB 168** (2,2',3,3',4,4',5,5'-octachlorobiphenyl). Due to a lack of specific quantitative data for the bioaccumulation factor (BAF) of **CB 168**, this guide will focus on the extensively studied bioaccumulation of PCB-153 and infer the likely bioaccumulative behavior of **CB 168** based on its physicochemical properties and established principles of PCB bioaccumulation.

Understanding Bioaccumulation of PCBs

Polychlorinated biphenyls are persistent organic pollutants that are highly resistant to degradation. Their lipophilic (fat-loving) nature drives them to accumulate in the fatty tissues of living organisms. The bioaccumulation factor (BAF) is a key metric used to quantify this phenomenon, representing the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (water, sediment, or soil) at steady state. A higher BAF indicates a greater potential for a chemical to be stored in an organism's tissues.

Several factors influence the bioaccumulation of PCBs, including:

- **Lipid Content:** Organisms with higher lipid content tend to accumulate more PCBs.[\[1\]](#)[\[2\]](#)
- **Trophic Level:** PCBs biomagnify up the food chain, meaning that concentrations increase in organisms at successively higher trophic levels.

- **Metabolism:** The rate at which an organism can metabolize and excrete a PCB congener affects its accumulation.
- **Environmental Conditions:** Factors such as temperature and organic carbon content in the sediment can influence PCB bioavailability.
- **Chemical Structure:** The number and position of chlorine atoms on the biphenyl rings affect the lipophilicity and susceptibility to metabolism of a PCB congener.

Bioaccumulation of PCB-153

PCB-153 is one of the most persistent and commonly detected PCB congeners in environmental and biological samples. Its high lipophilicity and resistance to metabolic degradation contribute to its significant bioaccumulation potential.

Organism/System	Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF)	Comments
Mussels (<i>Mytilus galloprovincialis</i>)	BCF: 9324 L/kg	High bioconcentration with a very limited depuration capacity.[3]
Aquatic Systems (General)	High potential for accumulation	BCFs derived from aquatic studies indicate a high potential for bioaccumulation. [4]
Terrestrial Systems (Invertebrates and Plants)	Lower potential for bioaccumulation	Biota-sediment accumulation factors (BSAFs) suggest a lower bioaccumulation potential in terrestrial systems compared to aquatic ones.[4]

Comparative Bioaccumulation Potential of CB 168

Specific experimental data on the bioaccumulation factor of **CB 168** is scarce in scientific literature. This is partly due to analytical challenges, as **CB 168** often co-elutes with PCB-153

during gas chromatography, making it difficult to quantify individually.

However, we can infer the bioaccumulation potential of **CB 168** based on its chemical structure. **CB 168** is an octachlorobiphenyl, meaning it has eight chlorine atoms, while PCB-153 is a hexachlorobiphenyl with six chlorine atoms. Generally, as the degree of chlorination increases, the lipophilicity (log Kow) of the PCB congener also increases. This would suggest that **CB 168** has a higher theoretical potential for bioaccumulation than PCB-153.

Conversely, very large and highly chlorinated molecules may have reduced membrane permeability, which could slightly decrease their rate of uptake compared to smaller congeners. Nevertheless, the high lipophilicity and expected resistance to metabolism of an octachlorobiphenyl like **CB 168** strongly suggest a high bioaccumulation potential, likely comparable to or exceeding that of PCB-153.

Experimental Protocol for Determining Bioaccumulation Factor

The following is a generalized experimental protocol for determining the bioaccumulation factor of a PCB congener in an aquatic organism.

Objective: To determine the bioaccumulation factor (BAF) of a specific PCB congener in a model aquatic organism (e.g., fish or mussel).

Materials:

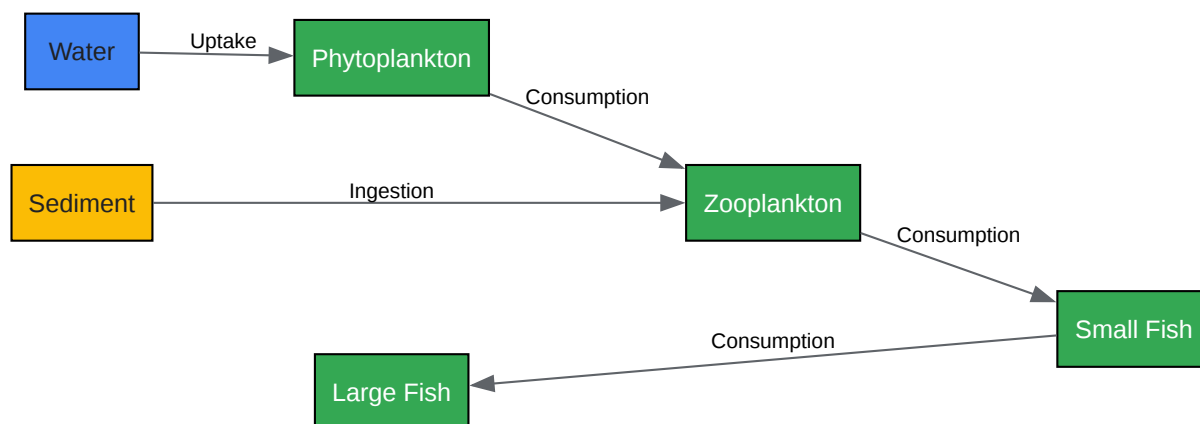
- Test organism (e.g., *Danio rerio* or *Mytilus edulis*)
- Aquaria with controlled environmental conditions (temperature, light, water quality)
- PCB congener stock solution in a suitable solvent (e.g., acetone)
- Sediment or food spiked with the PCB congener
- Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS)
- Reagents for extraction and clean-up (e.g., hexane, dichloromethane, Florisil)

Procedure:

- **Acclimation:** Acclimate test organisms to laboratory conditions for a specified period.
- **Exposure:**
 - **Water Exposure** (for Bioconcentration Factor - BCF): Expose organisms to a constant, low concentration of the PCB congener in the water.
 - **Dietary/Sediment Exposure** (for Bioaccumulation Factor - BAF): Expose organisms to the PCB congener through spiked food or sediment.
- **Sampling:** Collect water/sediment and organism tissue samples at predetermined time points throughout the exposure period and a subsequent depuration period (where organisms are transferred to a clean environment).
- **Sample Preparation:**
 - Homogenize tissue samples.
 - Extract lipids and the PCB congener from the tissue using an appropriate solvent extraction method (e.g., Soxhlet extraction).
 - Perform a clean-up step to remove interfering compounds (e.g., using column chromatography with Florisil).
- **Chemical Analysis:**
 - Analyze the extracts using GC-MS to identify and quantify the concentration of the PCB congener. Use an appropriate internal standard for accurate quantification.
- **Data Analysis:**
 - Calculate the BAF using the following formula at steady state: $\text{BAF} = \frac{\text{Concentration of PCB in organism (ng/g lipid weight)}}{\text{Concentration of PCB in the environmental matrix (ng/g or ng/mL)}}$
 - Kinetic models can also be used to determine uptake and depuration rate constants.

Visualizing Bioaccumulation

The following diagram illustrates the process of bioaccumulation and biomagnification of PCBs in an aquatic food web.



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Caption: Bioaccumulation and biomagnification of PCBs in an aquatic food web.

Conclusion

PCB-153 exhibits a high bioaccumulation potential, a characteristic driven by its lipophilicity and resistance to metabolic breakdown. While specific quantitative data for **CB 168** are lacking, its chemical structure as a more highly chlorinated biphenyl suggests a comparable or even greater propensity for bioaccumulation. The analytical challenge of co-elution with PCB-153 highlights the need for advanced analytical techniques to accurately assess the environmental fate and risk of individual PCB congeners. Further research is warranted to definitively quantify the bioaccumulation factor of **CB 168** to enable a more direct comparison and refine environmental risk assessments.

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